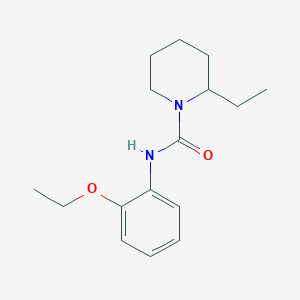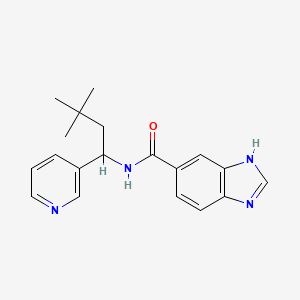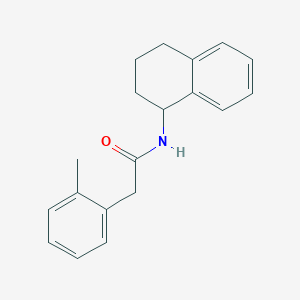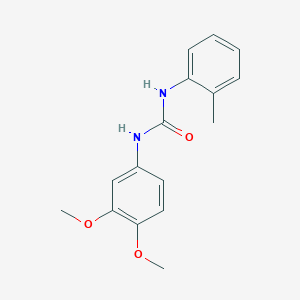![molecular formula C18H15FN2O B5301367 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone (EFVQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazolinone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is thought to work by inhibiting specific enzymes or signaling pathways that are involved in inflammation or cancer cell growth. Further research is needed to fully elucidate the mechanism of action of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone and to determine its potential therapeutic applications.
Biochemical and Physiological Effects:
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, which may be beneficial for protecting cells against oxidative stress. 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in laboratory experiments is that it is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation of using 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in laboratory experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone. One area of focus could be on further elucidating the compound's mechanism of action, which could help to identify potential therapeutic applications. Another area of focus could be on developing more effective synthesis methods for 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone, which could help to make the compound more widely available for use in laboratory experiments. Additionally, further research could be done to investigate the potential use of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in combination with other compounds, which may enhance its therapeutic effects.
Synthesemethoden
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone can be synthesized via a multi-step process that involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with anthranilic acid to produce the final 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone product. The synthesis of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been well-documented in the scientific literature, and the compound is readily available for purchase from a number of chemical suppliers.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory properties, with some researchers suggesting that it may be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have potential as an anti-cancer agent, with some studies suggesting that it may be effective against a range of different types of cancer cells.
Eigenschaften
IUPAC Name |
3-ethyl-2-[(E)-2-(4-fluorophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-2-21-17(12-9-13-7-10-14(19)11-8-13)20-16-6-4-3-5-15(16)18(21)22/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEANYWRDRGRBZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)